

The Enigmatic Structure of AF12198: A Technical Overview

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Compound of Interest

Compound Name: AF12198

Cat. No.: B549446

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Shanghai, China – November 18, 2025 – The peptide **AF12198**, a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor, represents a significant area of interest for researchers in inflammation and drug development. This technical guide provides a comprehensive overview of the known structural and functional aspects of **AF12198**, offering valuable insights for scientists and professionals in the field. While a definitive three-dimensional structure of **AF12198** is not publicly available in peer-reviewed literature, this document consolidates the current understanding of its primary sequence, biological activity, and the general methodologies that would be employed for its structural elucidation.

Primary Structure and Physicochemical Properties

AF12198 is a synthetic 15-mer peptide with the primary sequence Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-J-Tyr-Ala-Leu-Pro-Leu-NH₂.^[1] A key feature of this peptide is the incorporation of the unnatural amino acid, 2-azetidine-1-carboxylic acid, denoted by 'J'. The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH₂), modifications that typically enhance peptide stability and bioactivity.

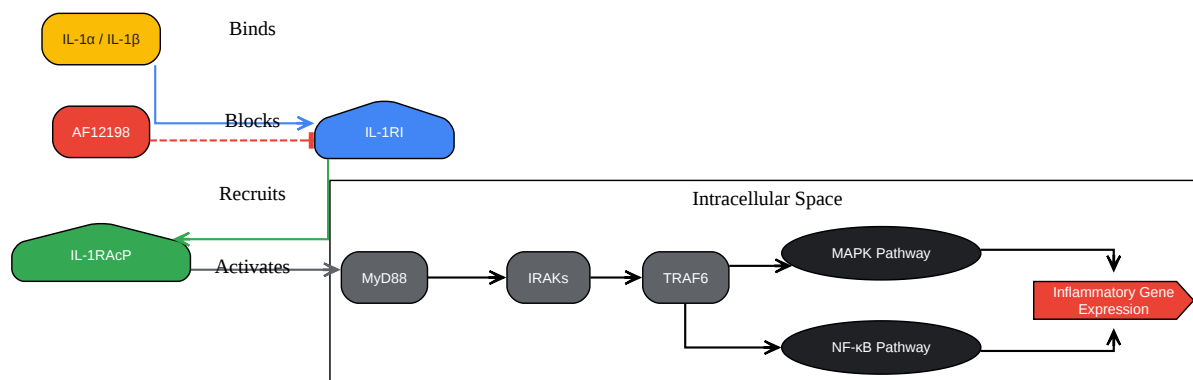
Table 1: Physicochemical Properties of **AF12198**

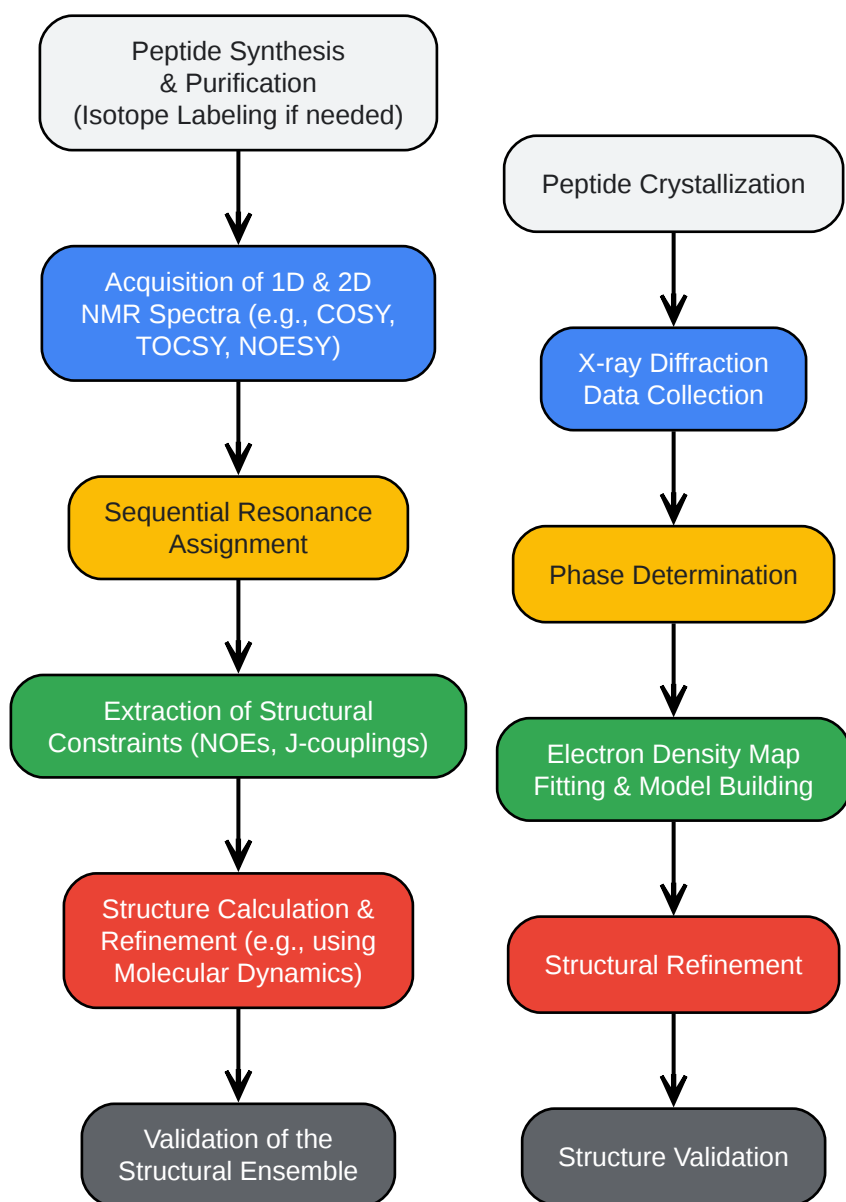
Property	Value
Amino Acid Sequence	Ac-FEWTPGWYQJYALPL-NH2
Molecular Formula	C101H128N20O22
Average Molecular Weight	2022.3 g/mol
Residue Count	15
N-terminus Modification	Acetylation
C-terminus Modification	Amidation
Key Unnatural Residue	J (2-azetidine-1-carboxylic acid)

Biological Function: Antagonism of the IL-1 Receptor

AF12198 functions as a selective antagonist of the human type I interleukin-1 receptor (IL-1RI). [1] It effectively blocks the binding of both IL-1 α and IL-1 β to the receptor, thereby inhibiting downstream inflammatory signaling pathways. This antagonistic activity has been demonstrated to prevent IL-1-induced cellular responses, highlighting its therapeutic potential. [1]

Below is a diagram illustrating the signaling pathway inhibited by **AF12198**.





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References

- 1. AF12198, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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